![molecular formula C16H21ClN2O B7544890 (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7544890.png)
(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone, also known as CHPMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CHPMP belongs to the class of psychoactive substances known as designer drugs or research chemicals. It is a synthetic compound that is structurally similar to other psychoactive substances such as cathinones and amphetamines.
Wirkmechanismus
The mechanism of action of (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone involves the inhibition of the reuptake of dopamine and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn results in enhanced mood and cognitive function. This compound also acts as a stimulant, increasing alertness and reducing fatigue.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on dopamine and serotonin levels, this compound also affects the levels of other neurotransmitters such as norepinephrine and glutamate. This compound has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It also has an impact on thermoregulation, causing an increase in body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone in lab experiments include its ability to cross the blood-brain barrier and its potent psychoactive effects. This makes it a useful tool for studying the neurochemistry of the brain and the effects of neurotransmitters on behavior. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of long-term safety data.
Zukünftige Richtungen
There are several potential future directions for research on (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of neurological disorders. Another area of research involves the development of new synthetic compounds that are structurally similar to this compound but have improved safety profiles. Additionally, further research is needed to fully understand the long-term effects of this compound on the brain and body.
Synthesemethoden
The synthesis of (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone involves several steps that require specialized equipment and expertise. The most common method of synthesis involves the reaction of 3-chlorophenylacetonitrile with pyrrolidine and sodium borohydride in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then reacted with methyl iodide to yield this compound.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone have been the subject of extensive scientific research. One of the most promising areas of research involves the use of this compound as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that this compound can increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-14-6-3-5-13(11-14)16(20)19-10-4-7-15(19)12-18-8-1-2-9-18/h3,5-6,11,15H,1-2,4,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBZLJUFUSHZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCN2C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

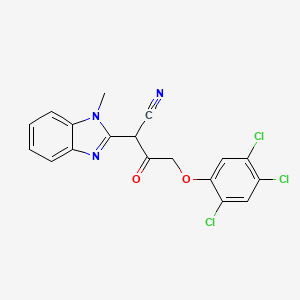
![N-[[4-[(dimethylamino)methyl]phenyl]methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7544815.png)
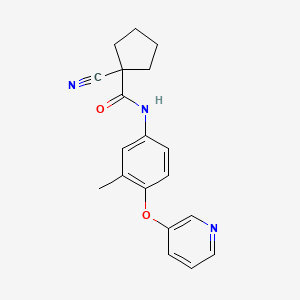

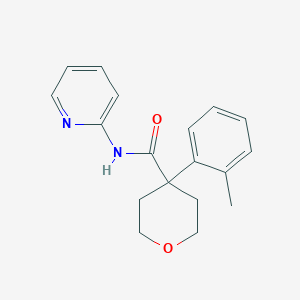
![2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile](/img/structure/B7544839.png)


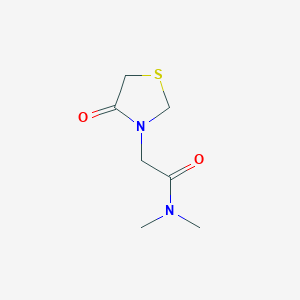
![2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7544865.png)

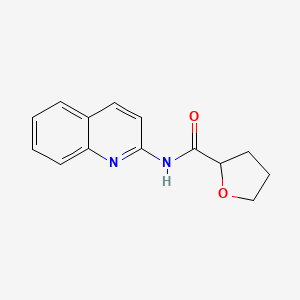
![4-methyl-5-[2-[methyl-(4-methylcyclohexyl)amino]acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7544886.png)
![3-[[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7544894.png)